molecular formula C11H9BrF2N2O2 B12288270 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]

5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]

Cat. No.: B12288270
M. Wt: 319.10 g/mol
InChI Key: PXLTWSZPYLLYKT-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an oxime group attached to the 3rd position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: using bromine or bromine-containing reagents.

    Oxidation: using industrial oxidizing agents.

    Oxime formation: using hydroxylamine and 2,2-difluoroethylamine under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

    Oxidized derivatives: Various oxidized forms of the compound.

    Reduced derivatives: Compounds with an amine group instead of the oxime group.

    Substituted derivatives: Compounds with different substituents replacing the bromine atom.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is unique due to the presence of the bromine atom, methyl group, and oxime group, which collectively impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H9BrF2N2O2

Molecular Weight

319.10 g/mol

IUPAC Name

(3Z)-5-bromo-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one

InChI

InChI=1S/C11H9BrF2N2O2/c1-5-2-6(12)3-7-9(5)15-11(17)10(7)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17)

InChI Key

PXLTWSZPYLLYKT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC\2=C1NC(=O)/C2=N\OCC(F)F)Br

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=NOCC(F)F)Br

Origin of Product

United States

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